molecular formula C16H21N3O5S B2443978 (2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid CAS No. 929867-15-2

(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid

Cat. No.: B2443978
CAS No.: 929867-15-2
M. Wt: 367.42
InChI Key: SXFKZRXROBSTJI-ONEGZZNKSA-N
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Description

“(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid” is a chemical compound with the CAS Number: 929863-40-1 . It has a molecular weight of 381.45 . The IUPAC name for this compound is (2E)-4-oxo-4-[2-(1-piperidinylsulfonyl)ethylamino]-2-butenoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23N3O5S/c21-16(4-5-17(22)23)19(14-15-6-8-18-9-7-15)12-13-26(24,25)20-10-2-1-3-11-20/h4-9H,1-3,10-14H2,(H,22,23)/b5-4+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical and Chemical Properties Analysis

The compound is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Divergent Synthesis Techniques : Rossi et al. (2007) discuss the divergent synthesis of related compounds, including 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester, indicating the compound's relevance in synthetic chemistry and its potential as a building block for more complex structures (Rossi et al., 2007).

  • Synthesis of Substituted Pyridines : Kaczanowska et al. (2011) describe a protocol for synthesizing highly substituted pyridines, utilizing compounds similar to the one . This demonstrates the compound's utility in the synthesis of pyridine derivatives, which are important in various chemical processes (Kaczanowska et al., 2011).

Luminescent Properties and Material Science

  • Luminescent Molecular Crystals : Zhestkij et al. (2021) synthesized a related compound for use in organic molecular crystals with stable photoluminescence. This suggests potential applications in materials science, particularly in the development of luminescent materials (Zhestkij et al., 2021).

Complexation and Ligand Properties

  • Complexation and Structure of Ligands : Woodburn et al. (2010) studied complexes with related compounds, providing insights into their ligand properties and potential uses in coordination chemistry (Woodburn et al., 2010).

Quantum Chemical Investigation

  • Quantum Chemical Properties : Bouklah et al. (2012) conducted quantum-chemical calculations on similar compounds, investigating their molecular properties. This research indicates the significance of the compound in quantum chemistry studies, especially for understanding molecular interactions and properties (Bouklah et al., 2012).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(E)-4-oxo-4-[pyridin-4-ylmethyl(2-pyrrolidin-1-ylsulfonylethyl)amino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c20-15(3-4-16(21)22)18(13-14-5-7-17-8-6-14)11-12-25(23,24)19-9-1-2-10-19/h3-8H,1-2,9-13H2,(H,21,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFKZRXROBSTJI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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